N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
This compound belongs to the quinazolinone-derived amide class, characterized by a 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl core substituted with a butanamide chain and a furylmethyl group. The structure integrates a 4-methylphenylamino-acetyl moiety at position 1 of the quinazolinone ring, which may influence its electronic and steric properties.
Properties
Molecular Formula |
C26H26N4O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H26N4O5/c1-18-10-12-19(13-11-18)28-24(32)17-30-22-8-3-2-7-21(22)25(33)29(26(30)34)14-4-9-23(31)27-16-20-6-5-15-35-20/h2-3,5-8,10-13,15H,4,9,14,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
YZECMQQNYOERBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the quinazolinone core could produce a dihydroquinazolinone derivative .
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-furylmethyl and 4-methylphenylamino-acetyl substituents. Key comparisons with related compounds (Table 1) reveal:
Key Observations:
- Substituent Impact on Melting Points : Fluorinated (3k: 262–264°C) and brominated (3e: 261–263°C) derivatives exhibit higher melting points compared to alkylated analogues (3m: 225–227°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Spectral Consistency: All compounds show characteristic νC=O (1660–1682 cm⁻¹) and νNH (3150–3319 cm⁻¹) in IR, confirming the conserved quinazolinone-amide framework .
Biological Activity
N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a quinazoline moiety known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 396.45 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Tumor Growth : In vitro assays have shown that derivatives of quinazoline exhibit significant inhibitory effects on various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against HepG2 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Studies indicate that they may promote G2/M phase arrest and enhance apoptotic pathways in tumor cells .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of a related quinazoline derivative in an animal model. The results indicated a tumor growth inhibition (TGI) of approximately 48% compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated animals.
| Compound | TGI (%) | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinazoline Derivative A | 48.89 | 1.30 | Apoptosis induction |
| Quinazoline Derivative B | 48.13 | 17.25 | Cell cycle arrest (G2/M) |
Study 2: Synergistic Effects with Other Drugs
Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutics like taxol and camptothecin. The combination treatment showed enhanced anticancer activity compared to individual drugs alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
